rac Mirabegron-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mirabegron is a medication used in the management of overactive bladder . It is in the sympathomimetic class of medications . It is used to treat urgency, urge urinary incontinence, and increased urinary frequency found in the overactive bladder .

Physical And Chemical Properties Analysis

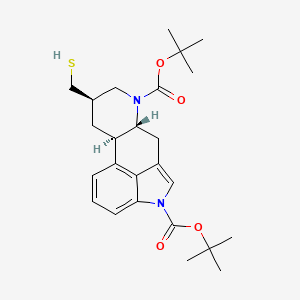

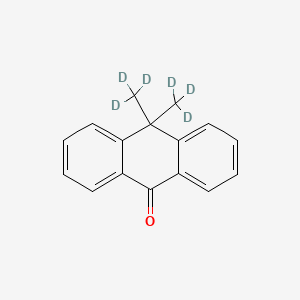

Mirabegron D5 has a molecular weight of 401.5 g/mol . Its molecular formula is C21H24N4O2S . More detailed physical and chemical properties are not available in the searched resources.Aplicaciones Científicas De Investigación

Síndrome de vejiga hiperactiva (SVI) Tratamiento

Mirabegron, el compuesto principal, se utiliza clínicamente para tratar el síndrome de vejiga hiperactiva. Actúa como un agonista selectivo del receptor β3-adrenérgico, promoviendo la relajación del músculo detrusor y aumentando la capacidad de la vejiga. En pacientes con SVI, Mirabegron ayuda a aliviar los síntomas como la urgencia, la frecuencia y la incontinencia urinaria de urgencia .

- Activación de BAT: Mirabegron tiene el potencial de aumentar la actividad de BAT, lo que lleva a una mayor termogénesis y oxidación de grasas. Este efecto puede contribuir a la regulación metabólica y el control de peso .

Efectos anticancerígenos

Sorprendentemente, Mirabegron ha demostrado potentes efectos anticancerígenos en modelos animales de cáncer. Muestra promesa contra varios tipos de cáncer, incluido el adenocarcinoma ductal pancreático . Se necesitan más investigaciones para comprender los mecanismos subyacentes.

Farmacocinética mejorada

Los esfuerzos para mejorar la solubilidad y biodisponibilidad de Mirabegron llevaron al desarrollo de complejos amorfos de Mirabegron. Estas formulaciones tienen como objetivo mejorar la administración de fármacos y prolongar la liberación, lo que podría beneficiar a los pacientes con trastornos metabólicos .

Hiperactividad detrusora neurogénica pediátrica

La formulación de gránulos de liberación prolongada de Mirabegron recibió la aprobación para tratar pacientes pediátricos con hiperactividad detrusora neurogénica. Esto amplía su utilidad clínica más allá de los adultos con SVI .

Seguridad cardiovascular y efectos secundarios

Si bien Mirabegron generalmente tiene un buen perfil de seguridad, es esencial controlar los parámetros cardiovasculares debido a los posibles efectos secundarios como la taquicardia y las palpitaciones .

Mecanismo De Acción

Target of Action

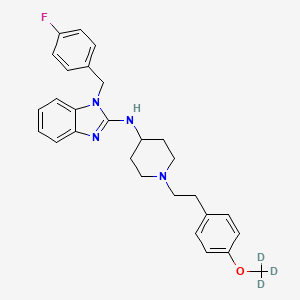

Rac Mirabegron-d5, also known as Mirabegron D5, is a deuterium-labeled version of Mirabegron . The primary target of Mirabegron D5 is the β3-adrenoceptor . The β3-adrenoceptor is a type of adrenergic receptor that plays a crucial role in the relaxation of the detrusor smooth muscle in the bladder .

Mode of Action

Mirabegron D5 acts as a selective agonist of the β3-adrenoceptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Mirabegron D5 binds to the β3-adrenoceptor, activating it . This activation leads to the relaxation of the detrusor smooth muscle in the bladder, which can help reduce the urge to urinate .

Biochemical Pathways

Upon activation of the β3-adrenoceptor, Mirabegron D5 triggers a series of biochemical reactions. These reactions lead to an increase in the generation of cyclic AMP (cAMP), which in turn activates K+ channels, causing membrane hyperpolarization . This process ultimately results in the relaxation of the detrusor smooth muscle in the bladder .

Pharmacokinetics

The pharmacokinetic profile of Mirabegron has been extensively characterized in healthy subjects . After oral administration, the maximum plasma concentrations (Cmax) are reached at approximately 2.8–4.0 hours post-dose . Plasma exposure of Mirabegron increases more than dose proportionally at single doses of 25–100 mg and approximately dose proportionally at high doses of 300 and 400 mg . Mirabegron accumulates twofold upon once-daily dosing relative to single-dose data .

Result of Action

The activation of the β3-adrenoceptor by Mirabegron D5 leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . This increases the bladder’s storage capacity, thereby alleviating feelings of urgency and frequency .

Safety and Hazards

Direcciones Futuras

Mirabegron has been found to potentially increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

Análisis Bioquímico

Biochemical Properties

Rac Mirabegron-d5, like its parent compound Mirabegron, is known to interact with β3-adrenoceptors . These receptors are a class of G-protein coupled receptors that are primarily involved in the regulation of metabolic and cardiovascular functions. The interaction of this compound with these receptors triggers a series of biochemical reactions that can influence various physiological processes.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been explored for its utility in metabolic disorders . Moreover, it has been shown to have anticancer effects in various animal cancer models .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with β3-adrenoceptors . As a selective β3-adrenoceptor agonist, it increases the generation of cyclic AMP (cAMP) and thus activates K+ channels, causing membrane hyperpolarization . This leads to a series of downstream effects, including changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . For example, it has been found that this compound induces dynamic phenotype alterations in human bladder smooth muscle cells (hBSMC), which is paralleled by time-shifted anticontractile effects .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, and it has been found that the effects of the compound can vary with different dosages . For instance, a study found that a high dosage of Mirabegron was generally well-tolerated in animal models, even after 12 weeks of daily oral administration .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interaction with β3-adrenoceptors . These receptors play a crucial role in the regulation of metabolic processes, and the activation of these receptors by this compound can lead to changes in metabolic flux and metabolite levels .

Propiedades

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPPPCECJKMCM-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)

![6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A](/img/no-structure.png)

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)